molecular formula C6H6N2O B7857832 Pyridine-4-aldoxime

Pyridine-4-aldoxime

Cat. No.: B7857832
M. Wt: 122.12 g/mol
InChI Key: OFYLBLSSPQTTHT-UHFFFAOYSA-N
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Description

Pyridine-4-aldoxime is an organic compound with the molecular formula C6H6N2O. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-aldoxime can be synthesized from 4-pyridinecarboxaldehyde and hydroxylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of 4-pyridinealdoxime often involves the oxidation of 4-methylpyridine with oxygen at the surface of vanadium-molybdenum oxide catalysts at high temperatures (460-480°C) in the presence of hydroxylamine .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-aldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pyridine-4-aldoxime exerts its effects primarily through the reactivation of acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. The compound binds to the phosphorylated enzyme and cleaves the phosphate-ester bond, thereby restoring the enzyme’s activity. This mechanism is crucial in the treatment of organophosphate poisoning .

Comparison with Similar Compounds

Uniqueness of Pyridine-4-aldoxime: this compound is unique due to its specific structure, which allows it to effectively reactivate acetylcholinesterase. Its ability to form stable complexes with various metal ions also makes it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

N-(pyridin-4-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLBLSSPQTTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-54-8
Record name 4-Pyridinealdoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One hundred mL of isopropanol was added to the resulting broth containing 0.27 g of 2-hydroxy-4-pyridinaldoxime obtained from the reaction with 4-pyridinaldoxime as a substance. After shaking for 30 minutes, the solid contents were removed by filtration. After an addition of 100 mL of water to the filtrate, the whole was concentrated under a reduced pressure, whereby isopropanol was removed to precipitate the crystals. The precipitated crystals were separated by filtration to obtain 0.20 g of crude crystals. The resulting crystals were washed by water, and then were separated by filtration to obtain 0.15 g of white crystals of 2-hydroxy-4-pyridinaldoxime (rate of isolated yield=53%). The structure of the crystals was identified by IR analysis, proton NMR analysis and MS analysis.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-pyridinecarboxaldehyde oxime, hydrochloride (24.5 g, 154 mmol) in 250 ml of water was treated with solid sodium bicarbonate (13 g, 155 mmol) and the resulting oil was extracted into 1.2 l of ethyl acetate. The extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and calcium sulfate, and concentrated to 500 ml of solution in vacuo. This concentrate was treated with iodomethane (21.5 ml, 344 mmol) and heated with 100 ml of acetonitrile under reflux for two hours. The resulting yellow salt which separated was collected by filtration and dried to provide 35.8 g of 4-pyridinecarboxaldehyde oxime, methiodide, mp 180°-182° C.
Name
4-pyridinecarboxaldehyde oxime, hydrochloride
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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